molecular formula C16H21Cl2N3OS B13505313 N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride

N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride

Cat. No.: B13505313
M. Wt: 374.3 g/mol
InChI Key: ZCHDPWOLWHSYDM-UHFFFAOYSA-N
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Description

N-{[4-(Aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride is a thiazole carboxamide derivative characterized by a cyclopropyl group at the 2-position of the thiazole ring and a [4-(aminomethyl)phenyl]methyl substituent at the carboxamide nitrogen. The dihydrochloride salt enhances its solubility, making it suitable for pharmacological studies. Thiazole derivatives are widely explored for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties. Structural analogs, such as those in and , highlight the importance of substituent variation in modulating physicochemical and biological properties .

Properties

Molecular Formula

C16H21Cl2N3OS

Molecular Weight

374.3 g/mol

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride

InChI

InChI=1S/C16H19N3OS.2ClH/c1-10-14(21-16(19-10)13-6-7-13)15(20)18-9-12-4-2-11(8-17)3-5-12;;/h2-5,13H,6-9,17H2,1H3,(H,18,20);2*1H

InChI Key

ZCHDPWOLWHSYDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2CC2)C(=O)NCC3=CC=C(C=C3)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Scheme 1: Thiazole Core Construction

α-Haloketone + Thioamide → Cyclization → Thiazole derivative

Scheme 2: Aromatic Functionalization

Phenylboronic acid + Thiazole intermediate → Coupling → Phenyl-substituted thiazole

Scheme 3: Aminomethyl Group Introduction

Formaldehyde + Amine → Reductive amination → Aminomethyl phenyl derivative

Scheme 4: Amide Bond Formation and Salt Formation

Carboxylic acid + Amine + Coupling reagent → Amide → Treatment with HCl → Dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethylphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring or the aminomethylphenyl group.

    Reduction: Reduced forms of the carboxamide or thiazole ring.

    Substitution: Substituted derivatives at the aminomethylphenyl moiety.

Scientific Research Applications

N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The table below compares substituents and functional groups of the target compound with two structurally related thiazole carboxamides:

Compound Name 2-Substituent N-Substituent Additional Features
Target Compound (Dihydrochloride) Cyclopropyl [4-(Aminomethyl)phenyl]methyl 4-methyl; dihydrochloride salt
Compound 89 () Biphenyl carbonyl 4-(Methylthio)phenyl Benzo[d][1,3]dioxol-5-yl group
2-Chloro-N-(2,4-dimethylphenyl)-... () Chloro 2,4-Dimethylphenyl 4-methyl
Analysis:
  • 2-Substituent : The cyclopropyl group in the target compound may improve metabolic stability compared to the chloro group () or biphenyl carbonyl (), which are bulkier or more electrophilic .
  • N-Substituent: The [4-(aminomethyl)phenyl]methyl group introduces a primary amine, enhancing water solubility (via dihydrochloride salt) versus the lipophilic 2,4-dimethylphenyl () or 4-(methylthio)phenyl () groups.
  • Salt Form : The dihydrochloride moiety distinguishes the target compound from neutral analogs, likely improving bioavailability .

Implications of Substituent Variation

  • Solubility: The dihydrochloride salt and aminomethyl group in the target compound likely increase aqueous solubility compared to the neutral, lipophilic analogs in and .
  • Bioactivity : Thiazole carboxamides with electron-withdrawing groups (e.g., chloro in ) often exhibit stronger electrophilic interactions, whereas cyclopropyl groups may reduce toxicity and enhance metabolic stability.

Research Findings and Limitations

Available Data

  • Structural Analysis : SHELX software () is routinely used for crystallographic refinement of thiazole derivatives, suggesting that the target compound’s structure could be resolved similarly .
  • Biological Activity: No direct data on the target compound’s activity is provided in the evidence. However, analogs like Compound 89 () and the chloro-derivative () are presumed to be bioactive based on structural motifs common in drug discovery .

Biological Activity

N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride, with CAS number 2639412-72-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, an aminomethyl phenyl group, and a cyclopropyl moiety. Its structure can be represented as follows:

\text{N 4 aminomethyl phenyl methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride}

Summary of Properties

PropertyValue
Molecular FormulaC_{15}H_{18}Cl_{2}N_{2}S
Molecular Weight337.29 g/mol
Purity95%
CAS Number2639412-72-7

Anticancer Activity

Recent studies have indicated that compounds structurally similar to N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives tested against various cancer cell lines showed promising results in inhibiting cell proliferation.

Case Study: Antiproliferative Effects

In vitro studies demonstrated that related thiazole derivatives had IC50 values ranging from 0.33 to 7.10 μM against human cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines. The most potent derivative exhibited an IC50 of 0.50 μM in the MCF-7 cell line, indicating a strong antiproliferative effect .

The mechanism by which N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide exerts its biological effects is believed to involve the modulation of P-glycoprotein (P-gp), a critical efflux transporter implicated in multidrug resistance. Compounds that enhance ATPase activity of P-gp can reverse drug resistance in cancer cells .

ATPase Activity Modulation

Studies have shown that certain thiazole derivatives stimulate ATPase activity in P-gp at concentrations correlating with their ability to reverse drug efflux. This suggests that N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide may similarly affect P-gp function .

Antimicrobial Activity

Some derivatives within the same chemical class have also been evaluated for antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These studies indicate potential applications in treating bacterial infections .

Future Directions and Research

Further research is warranted to explore the full therapeutic potential of this compound. Specifically, studies should focus on:

  • In vivo efficacy : Evaluating the compound's effectiveness in animal models.
  • Safety profile : Assessing toxicity and side effects.
  • Structure-activity relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing this compound to maximize yield and purity?

  • Methodological Answer : Multi-step synthesis involving thiazole ring formation, cyclopropane functionalization, and amide coupling is recommended. Key steps include:
  • Thiazole formation : Use phosphorus pentasulfide (P₄S₁₀) as a catalyst under reflux (70–90°C) in chloroform .
  • Amide coupling : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane (DCM) with inert atmosphere (N₂/Ar) to prevent oxidation .
  • Purification : Adjust pH to 8–9 during precipitation and recrystallize using DMSO/water mixtures (2:1 ratio) for >95% purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • NMR spectroscopy : 1H/13C and 2D-COSY for verifying cyclopropyl and aminomethyl groups .
  • HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient; retention time consistency confirms purity (>98%) .
  • Mass spectrometry : HRMS (ESI+) to validate molecular ion ([M+H]+) and isotopic pattern .
  • TLC : Ethyl acetate/hexane (3:7) on silica gel to monitor reaction progression .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer :
  • Solubility : Use co-solvents (DMSO ≤1% v/v) or cyclodextrin inclusion complexes. Adjust pH to 4–6 with citrate buffer .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilize with trehalose for long-term storage .

Advanced Research Questions

Q. What strategies address discrepancies between computational predictions and experimental binding affinity data?

  • Methodological Answer :
  • Docking refinement : Use induced-fit docking (Schrödinger Suite) to account for protein flexibility. Validate with molecular dynamics (MD) simulations (100 ns trajectories) .
  • Experimental validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and compare with docking scores .

Q. How can metabolic stability and pharmacokinetic (PK) properties be systematically evaluated?

  • Methodological Answer :
  • Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH cofactor; quantify parent compound via LC-MS/MS to calculate t½ .
  • PK modeling : Use non-compartmental analysis (WinNonlin) to derive AUC, Cmax, and clearance from rat plasma data .

Q. What experimental designs resolve contradictions between in vitro enzyme inhibition and cellular activity?

  • Methodological Answer :
  • Cellular uptake studies : Quantify intracellular concentrations via LC-MS/MS under varying oxygen conditions (hypoxia vs. normoxia) .
  • Target engagement assays : Use TR-FRET probes to measure intracellular target binding efficiency .

Q. How can process parameters be scaled up while maintaining reaction efficiency?

  • Methodological Answer :
  • Process simulation : Use Aspen Plus to model solvent recovery and optimize heat transfer for thiazole cyclization .
  • Quality-by-Design (QbD) : Apply factorial design (e.g., 23 full factorial) to assess critical parameters (temperature, catalyst loading, stirring rate) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s mechanism of action?

  • Methodological Answer :
  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols .
  • Pathway analysis : Use phosphoproteomics (LC-MS/MS) to identify off-target effects and refine mechanistic hypotheses .

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